TBI-223

Übersicht

Beschreibung

TBI-223 ist ein neuartiges Oxazolidinon-Antibiotikum, das in präklinischen Studien vielversprechende Ergebnisse gezeigt hat. Es wird als potenzielle Behandlung für arzneimittelresistente bakterielle Infektionen entwickelt, darunter Methicillin-resistenter Staphylococcus aureus und Mycobacterium tuberculosis . This compound wurde so konzipiert, dass es im Vergleich zu anderen Oxazolidinonen, wie Linezolid, eine geringere Toxizität aufweist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Herstellung eines Schlüsselintermediats, 6-(2-Fluor-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptan . Dieses Zwischenprodukt wird durch eine Hydroxid-katalysierte Alkylierung von 2-Fluor-4-nitroanilin mit 3,3-Bis(brommethyl)oxetan gebildet . Die Reaktion wird optimiert, um eine hohe Ausbeute und Reinheit zu erreichen, was sie für die großtechnische Produktion geeignet macht .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound konzentriert sich auf einen kostengünstigen, skalierbaren Weg, der die Verwendung von Schutzgruppen vermeidet . Dieser Ansatz stellt sicher, dass die Synthese wirtschaftlich rentabel ist und in der großtechnischen Produktion implementiert werden kann .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of TBI-223 involves the creation of a key intermediate, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane . This intermediate is formed through a hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane . The reaction is optimized to achieve high yield and purity, making it suitable for large-scale production .

Industrial Production Methods

The industrial production of this compound focuses on a low-cost, scalable route that avoids the use of protecting groups . This approach ensures that the synthesis is economically viable and can be implemented in large-scale manufacturing .

Analyse Chemischer Reaktionen

Arten von Reaktionen

TBI-223 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die Nitro-Gruppe, die in den Zwischenverbindungen vorhanden ist, zu modifizieren.

Substitution: Substitutionsreaktionen werden eingesetzt, um verschiedene funktionelle Gruppen in das Molekül einzuführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Arylhalogenide werden in Substitutionsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die weiter auf ihre pharmakologischen Eigenschaften untersucht werden können.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Medizin: This compound wird als potenzielle Behandlung für arzneimittelresistente bakterielle Infektionen untersucht, darunter Tuberkulose und Methicillin-resistenter Staphylococcus aureus

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der bakteriellen Proteinsynthese . Es bindet an das bakterielle Ribosom und verhindert die Bildung des Initiationskomplexes, wodurch der Translationsprozess blockiert wird . Dieser Mechanismus ähnelt dem anderer Oxazolidinone, aber this compound wurde so konzipiert, dass es eine geringere Toxizität aufweist .

Wissenschaftliche Forschungsanwendungen

TBI-223 has a wide range of scientific research applications, including:

Wirkmechanismus

TBI-223 exerts its effects by inhibiting bacterial protein synthesis . It binds to the bacterial ribosome and prevents the formation of the initiation complex, thereby blocking the translation process . This mechanism is similar to that of other oxazolidinones, but this compound has been designed to have reduced toxicity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Linezolid: Ein Oxazolidinon-Antibiotikum, das zur Behandlung verschiedener bakterieller Infektionen eingesetzt wird.

Tedizolid: Ein weiteres Oxazolidinon mit ähnlicher Aktivität, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Einzigartigkeit von TBI-223

This compound ist einzigartig aufgrund seiner reduzierten Toxizität und seines verbesserten pharmakokinetischen Profils . Es hat Wirksamkeit gegen arzneimittelresistente Bakterienstämme gezeigt und hat das Potenzial, in Kombination mit anderen Antibiotika eingesetzt zu werden, um die Behandlungsergebnisse zu verbessern .

Biologische Aktivität

TBI-223 is a novel oxazolidinone antibiotic designed primarily for the treatment of tuberculosis (TB). This compound has shown promising biological activity against various strains of Mycobacterium tuberculosis (Mtb), including drug-resistant strains, and is being investigated as a potential replacement for linezolid in combination therapies. This article details the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, similar to other oxazolidinones. Its unique structure offers improved efficacy and safety profiles compared to traditional treatments like linezolid.

Efficacy Against Tuberculosis

In Vitro Activity:

this compound exhibits potent antibacterial activity against both drug-sensitive and drug-resistant strains of Mtb. The minimum inhibitory concentration (MIC) values for this compound are competitive with those of linezolid, demonstrating its potential as a viable alternative.

| Compound | MIC (µg/ml) | Selectivity Index (SI) |

|---|---|---|

| This compound | 3.175 | >10 |

| Linezolid | 1 | <10 |

The selectivity index is an important measure indicating the safety of a drug; a higher SI suggests a lower likelihood of toxicity in human cells compared to its antibacterial efficacy .

In Vivo Studies:

Research involving mouse models has shown that this compound, when used in combination with bedaquiline and pretomanid (the BPaL regimen), significantly enhances bactericidal and sterilizing activities compared to regimens lacking this compound. In a study, mice treated with this compound demonstrated significantly reduced lung colony-forming units (CFUs) after 4 weeks compared to control groups .

Comparative Studies with Linezolid

This compound has been compared to linezolid in various preclinical studies. Notably, it has shown:

- Improved Safety Profile: In toxicity studies, this compound exhibited a no-observed-adverse-effect level (NOAEL) significantly higher than that of linezolid, suggesting a better safety margin with respect to bone marrow toxicity .

- Efficacy Similarity: In models of infection caused by Staphylococcus aureus, this compound was found to be as effective as linezolid while presenting fewer adverse reactions during prolonged therapy .

Case Studies

Clinical Trials:

Ongoing clinical trials are assessing the efficacy of this compound in various dosing regimens. Preliminary results indicate that daily doses between 1200 mg and 2400 mg may achieve efficacy comparable to the BPaL regimen, with over 90% of patients expected to reach culture conversion by two months .

Safety and Toxicology

Toxicological evaluations have indicated that this compound has minimal impact on mammalian mitochondrial protein synthesis (MPS), with an IC50 greater than 74 µM, compared to 8 µM for linezolid. This suggests a significantly reduced risk for mitochondrial toxicity . Furthermore, no hematological changes were observed in long-term toxicity studies in rats and dogs at therapeutic doses .

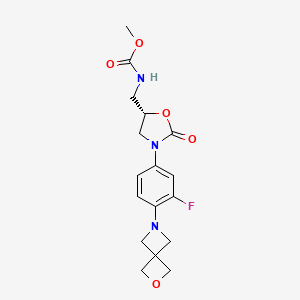

Eigenschaften

IUPAC Name |

methyl N-[[(5S)-3-[3-fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O5/c1-24-15(22)19-5-12-6-21(16(23)26-12)11-2-3-14(13(18)4-11)20-7-17(8-20)9-25-10-17/h2-4,12H,5-10H2,1H3,(H,19,22)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBRXLSWXJKKLJ-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CC4(C3)COC4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CC4(C3)COC4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2071265-08-0 | |

| Record name | TBI-223 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2071265080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TBI-223 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4RS1V5YSP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.